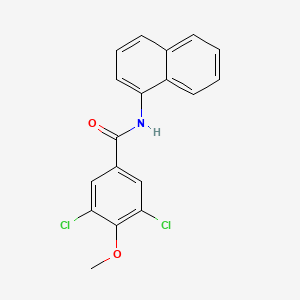
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as MNMA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives, which are known for their diverse biological activities. MNMA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects in cells and animals. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been shown to reduce the levels of blood glucose and cholesterol in diabetic animals, suggesting its potential use as an anti-diabetic agent. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is also relatively stable and can be stored for long periods without significant degradation. However, there are some limitations to the use of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab experiments. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a synthetic compound that may not accurately reflect the biological activities of natural compounds. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide may also have off-target effects that can complicate data interpretation. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab studies.
未来方向
There are several future directions for 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide research. First, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide derivatives with improved pharmacological properties can be synthesized for the development of new drugs. Second, the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be further elucidated to identify potential targets for drug development. Third, the safety and toxicity of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be assessed in animal models to determine its potential use in humans. Fourth, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be used as a building block for the synthesis of new functional materials with unique properties. Fifth, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be used as a tool compound to study various biological processes and signaling pathways in cells. Overall, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a promising compound with diverse biological activities and potential applications in various scientific fields.
合成方法
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be synthesized using a simple one-pot reaction between 4-methoxybenzaldehyde, 2-methyl-3-nitrobenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction yields 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide as a yellow crystalline solid with a high purity and yield. The synthesis method is relatively easy and cost-effective, making 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide a popular compound for scientific research.
科学研究应用
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been investigated for its anti-inflammatory, analgesic, and antitumor activities. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has demonstrated potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In drug discovery, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been used as a lead compound for the development of new drugs with improved pharmacological properties. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been modified to enhance its potency, selectivity, and pharmacokinetic profile. For example, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide derivatives have been synthesized with improved water solubility, bioavailability, and metabolic stability.
In material science, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been utilized as a building block for the synthesis of functional materials with unique optical, electronic, and magnetic properties. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide-based materials have been developed for applications in sensors, catalysis, and organic electronics.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-15(4-3-5-16(12)19(21)22)18-17(20)11-8-13-6-9-14(23-2)10-7-13/h3-11H,1-2H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIVWKGVVKPQFP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)
![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)



